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molecular formula C9H11NO2 B8815686 2-Amino-4-ethylbenzoic acid

2-Amino-4-ethylbenzoic acid

Cat. No. B8815686
M. Wt: 165.19 g/mol
InChI Key: WNYFUEDXRZPXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04873232

Procedure details

Oxidation of 9.6 gm of 4-ethyl isatin according to the method described in (iii), above, gave 7.3 gm of the title compound: mp. 99°-104° C.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[C:5](=[O:13])C(=O)[NH:7]2)[CH3:2].C(C1C=CC(C(O)=[O:21])=C(N)C=1)C>>[CH2:1]([C:3]1[C:4]([C:5]([OH:13])=[O:21])=[C:8]([NH2:7])[CH:9]=[CH:10][CH:11]=1)[CH3:2]

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
C(C)C1=C2C(C(NC2=CC=C1)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CC(=C(C(=O)O)C=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC=CC(=C1C(=O)O)N
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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